(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
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Overview
Description
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate typically involves the condensation of thiophene derivatives with isoxazole and chromene carboxylate moieties. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are common methods used to prepare thiophene derivatives . These reactions often require specific catalysts and conditions, such as the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the chromene moiety can produce dihydrochromene derivatives.
Scientific Research Applications
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, the isoxazole ring can interact with protein kinases, while the thiophene moiety can engage in redox reactions, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have a thiophene framework, exhibit similar pharmacological properties.
Isoxazole Derivatives: Isoxazole-based drugs, such as certain anti-inflammatory and anticancer agents, share structural similarities and biological activities.
Uniqueness
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is unique due to its combination of thiophene, isoxazole, and chromene moieties, which confer a diverse range of chemical reactivity and biological activity. This structural complexity allows it to participate in various chemical reactions and interact with multiple biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5S/c20-13-9-16(23-14-5-2-1-4-12(13)14)18(21)22-10-11-8-15(24-19-11)17-6-3-7-25-17/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRMDIMZBLYGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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